2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile

描述

Fundamental Structural Characteristics and Nomenclature

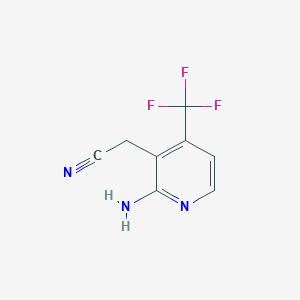

2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile possesses a distinctive molecular architecture characterized by multiple functional groups strategically positioned on a pyridine ring system. The compound features an amino group at the second position, a trifluoromethyl group at the fourth position, and an acetonitrile group at the third position of the pyridine ring. This arrangement creates a molecule with the molecular formula C₈H₆F₃N₃ and a molecular weight of 201.15 g/mol.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the pyridine ring serves as the parent structure. The compound is designated as 2-[2-amino-4-(trifluoromethyl)pyridin-3-yl]acetonitrile according to its structural configuration. The presence of three distinct nitrogen atoms within the molecular framework contributes to its classification as a nitrogen-rich heterocyclic compound, with each nitrogen atom occupying specific positions that influence the overall electronic properties and reactivity patterns.

The structural framework exhibits significant electronic effects resulting from the trifluoromethyl substituent, which acts as a strong electron-withdrawing group. This electron-withdrawing character profoundly influences the distribution of electron density across the pyridine ring, affecting both the basicity of the ring nitrogen and the nucleophilicity of the amino group. The acetonitrile functionality introduces an additional site for potential chemical transformations, creating opportunities for further synthetic elaboration.

| Structural Feature | Position | Chemical Significance |

|---|---|---|

| Amino Group | Position 2 | Nucleophilic site, hydrogen bonding capability |

| Trifluoromethyl Group | Position 4 | Electron-withdrawing, lipophilicity enhancement |

| Acetonitrile Group | Position 3 | Electrophilic center, synthetic handle |

| Pyridine Ring | Core Structure | Aromatic stability, coordination capability |

The three-dimensional conformation of this compound is influenced by intramolecular interactions between the functional groups. The amino group can participate in hydrogen bonding interactions, while the trifluoromethyl group contributes to the overall molecular polarity and lipophilicity. The acetonitrile moiety extends from the aromatic plane, creating additional steric considerations for molecular recognition and binding interactions.

Historical Development of Trifluoromethylated Pyridine Derivatives

The development of trifluoromethylated pyridine derivatives traces its origins to the pioneering work in organofluorine chemistry during the mid-twentieth century. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to produce benzotrifluoride. This foundational work established the conceptual framework for introducing trifluoromethyl groups into aromatic systems through halogen exchange reactions.

The extension of trifluoromethylation methodology to pyridine systems occurred in 1947, when researchers successfully introduced trifluoromethyl groups into pyridine rings using synthetic procedures analogous to those employed for benzotrifluoride synthesis. This breakthrough involved the chlorination and subsequent fluorination of picoline derivatives, establishing the fundamental synthetic pathway that would become the cornerstone of trifluoromethylpyridine chemistry. The chlorination of 3-picoline followed by vapor-phase fluorination using hydrogen fluoride became the standard industrial approach for producing trifluoromethylpyridines.

The industrial production of trifluoromethylpyridines gained significant momentum following the recognition of their unique physicochemical properties. The hydrophobic constant of 3-(trifluoromethyl)pyridine (1.7) compared favorably to benzotrifluoride (3.0), suggesting potential advantages in biological applications including novel biological activity, reduced toxicity, and enhanced systemic properties. This observation catalyzed extensive research into trifluoromethylpyridine derivatives for pharmaceutical and agrochemical applications.

The first commercial application of trifluoromethylpyridine derivatives emerged in 1982 with the introduction of fluazifop-butyl, a herbicide developed by Ishihara Sangyo Kaisha. This compound demonstrated the practical utility of trifluoromethylpyridine scaffolds in agrochemical formulations, exhibiting superior translocation properties and herbicidal activity compared to corresponding benzene analogues. The success of fluazifop-butyl validated the commercial potential of trifluoromethylpyridine chemistry and stimulated further research into related compounds.

| Milestone Year | Development | Significance |

|---|---|---|

| 1898 | First trifluoromethyl aromatic synthesis | Foundation of organofluorine chemistry |

| 1947 | Trifluoromethylpyridine synthesis | Extension to heterocyclic systems |

| 1982 | Fluazifop-butyl commercialization | First commercial trifluoromethylpyridine product |

| Present | Advanced synthetic methods | Multiple synthetic pathways available |

The evolution of synthetic methodologies for trifluoromethylpyridine derivatives has encompassed three primary approaches: chlorine/fluorine exchange using trichloromethylpyridine precursors, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using trifluoromethyl active species. Modern synthetic approaches have refined these fundamental methodologies, enabling the preparation of complex derivatives such as this compound with improved efficiency and selectivity.

The development of vapor-phase reactor technology has revolutionized the industrial production of trifluoromethylpyridines. These reactors incorporate both catalyst fluidized-bed phases and empty phases, enabling simultaneous chlorination and fluorination processes. In the fluidized-bed phase, fluorination proceeds immediately after chlorination of the methyl group, while subsequent nuclear chlorination occurs in the empty phase, producing various chlorinated trifluoromethylpyridine intermediates that serve as precursors for further synthetic transformations.

Position of this compound in Chemical Taxonomy

This compound occupies a distinctive position within the broader classification of heterocyclic compounds, specifically belonging to the pyridine derivative class due to its structural framework. Pyridines are recognized for their aromatic character and extensive utility in medicinal chemistry, attributed to their ability to interact with biological systems through various molecular recognition mechanisms. The compound's classification extends beyond simple pyridine derivatives to encompass multiple overlapping chemical categories that reflect its structural complexity and functional diversity.

Within the taxonomy of organofluorine compounds, this molecule represents an advanced example of polyfunctional fluorinated heterocycles. The presence of the trifluoromethyl group places it within the subset of perfluoroalkylated aromatics, compounds that have gained prominence due to their unique physicochemical properties. The trifluoromethyl substituent imparts distinctive characteristics including enhanced lipophilicity, metabolic stability, and altered electronic properties that distinguish these compounds from their non-fluorinated analogues.

The amino functionality positions this compound within the category of aminopyridines, a class of compounds extensively studied for their biological activities and synthetic utility. Aminopyridines serve as important intermediates in pharmaceutical synthesis and exhibit diverse pharmacological properties. The specific positioning of the amino group at the 2-position creates opportunities for hydrogen bonding interactions and coordination chemistry applications.

The acetonitrile substituent classifies this compound as a nitrile-containing heterocycle, expanding its taxonomic position to include cyanopyridine derivatives. Nitrile-containing compounds represent valuable synthetic intermediates due to the versatility of the cyano group in chemical transformations. The acetonitrile moiety can undergo various reactions including hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition reactions to form heterocyclic systems.

| Chemical Class | Classification Basis | Structural Feature |

|---|---|---|

| Pyridine Derivatives | Core aromatic ring | Six-membered nitrogen heterocycle |

| Organofluorine Compounds | Trifluoromethyl substituent | Carbon-fluorine bonds |

| Aminopyridines | Amino functionality | Primary amine group |

| Nitrile Compounds | Acetonitrile group | Carbon-nitrogen triple bond |

The compound's position in pharmaceutical chemistry taxonomy reflects its potential as a building block for bioactive molecules. Trifluoromethylpyridine derivatives have demonstrated utility in drug discovery programs, serving as scaffolds for the development of compounds with improved pharmacological properties. The combination of amino, trifluoromethyl, and acetonitrile functionalities creates a versatile synthetic platform for medicinal chemistry applications.

In agrochemical taxonomy, this compound represents a member of the fluorinated heterocyclic class that has found extensive application in crop protection chemistry. More than twenty trifluoromethylpyridine-containing agrochemicals have achieved registration for commercial use, demonstrating the significance of this chemical class in agricultural applications. The structural features present in this compound provide the molecular framework necessary for designing molecules with specific biological activities against agricultural pests.

The synthetic chemistry classification of this compound encompasses its role as an advanced intermediate in organic synthesis. The presence of multiple reactive sites enables its utilization in diverse synthetic transformations, including nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, and condensation reactions. The electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring toward nucleophilic attack, while the amino and acetonitrile groups provide additional sites for synthetic manipulation.

属性

IUPAC Name |

2-[2-amino-4-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)6-2-4-14-7(13)5(6)1-3-12/h2,4H,1H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTZECXQJZVERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501228587 | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228898-39-2 | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228898-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with suitable reagents to introduce the amino and acetonitrile groups. One common method involves the use of ethylamine and sodium cyanide under controlled conditions to achieve the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions: 2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized pyridine derivatives.

Reduction: Amino-substituted pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

科学研究应用

Chemistry

2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reactions such as:

- Substitution Reactions : The amino and trifluoromethyl groups can engage in nucleophilic substitution.

- Oxidation and Reduction : The nitrile group can be reduced to amines or oxidized to corresponding carboxylic acids.

Biological Research

This compound is being explored for its potential biological activities , including:

- Antimicrobial Properties : Research indicates that derivatives of trifluoromethyl-pyridines exhibit significant antimicrobial activity against various pathogens. For example, related compounds have shown selective activity against strains like N. meningitidis and H. influenzae.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| ACP1a | N. meningitidis | 64 |

| ACP1b | H. influenzae | 8 |

- Anticancer Potential : Studies suggest that the unique electronic properties of the trifluoromethyl group may enhance the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Pharmaceutical Development

The compound is being investigated as a potential pharmaceutical intermediate due to its ability to modulate specific molecular pathways. Its mechanism of action involves:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Acting as an antagonist or agonist at certain receptor sites could influence physiological responses.

Agrochemical Applications

This compound is also relevant in the development of agrochemicals, where it can serve as an intermediate for synthesizing pesticides and herbicides.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of trifluoromethyl-pyridines, researchers found that specific derivatives exhibited potent activity against resistant bacterial strains. This highlights the potential of 2-amino derivatives in combating antibiotic resistance.

Case Study 2: Anticancer Research

A series of experiments focused on the anticancer properties of fluorinated pyridines demonstrated that compounds with similar structures could effectively inhibit cancer cell proliferation through apoptosis induction mechanisms.

Research Findings

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, facilitating further exploration into its biological properties. Key findings include:

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the pyridine ring can enhance biological activity.

- Pharmacokinetics Studies : Ongoing research aims to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, which are crucial for assessing its therapeutic potential.

作用机制

The mechanism of action of 2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The acetonitrile group may also participate in covalent bonding with target proteins, leading to the inhibition or activation of specific pathways.

相似化合物的比较

Comparison with Similar Compounds

Positional Isomers: 2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile

The positional isomer 2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile (CAS 68877-62-3) differs in the placement of the trifluoromethyl group (position 5) and acetonitrile (position 4). Key differences include:

- Applications: This isomer is linked to azo dye chemistry, as evidenced by its synonyms involving nitro and diazenyl groups, suggesting applications in colorants or sensors .

Functional Group Variations: Furopyridine Derivatives

The compound 2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () shares a trifluoroethylamino group but incorporates a furopyridine core and carboxamide substituent.

- Solubility : The carboxamide group enhances hydrophilicity compared to the acetonitrile group in the target compound.

- Analytical Methods : LC/MS data (Waters UPLC BEH C18 column, acetonitrile/water gradient) indicate polar characteristics, suggesting similar challenges in chromatographic separation for trifluoromethylated pyridines .

Complex Derivatives: Bis-Trifluoromethylated Hydrates

The hydrate of 1-{(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutyl}-5,5-difluor-piperidin-2-on-tartrat () contains two trifluoromethyl groups and a tartrate counterion.

- Lipophilicity: Bis-trifluoromethylation increases logP compared to mono-substituted analogs, favoring membrane permeability in drug candidates.

Data Table: Comparative Properties of Selected Compounds

Research Findings and Trends

Trifluoromethyl Group Impact : The -CF₃ group enhances metabolic stability and lipophilicity, critical for drug bioavailability. However, its position modulates electronic effects; para-substitution (position 4) may improve electrophilic substitution reactivity compared to meta (position 5) .

Acetonitrile vs. Carboxamide: The acetonitrile group offers synthetic versatility for further cyano-based transformations, whereas carboxamides are more polar, favoring aqueous solubility and target binding in drug design .

Analytical Challenges : Trifluoromethylated pyridines often require UPLC with acetonitrile gradients for separation, as seen in , due to their moderate polarity and structural complexity .

生物活性

2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which often correlates with increased biological activity. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoroacetic acid or related reagents. The process often requires careful control of reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, allowing for better exploration of its biological properties.

Anticancer Activity

Several studies have investigated the anticancer properties of pyridine derivatives, including this compound. For instance, compounds with similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 2.11 ± 0.27 |

| This compound | A549 | 2.21 ± 0.25 |

| Control (Doxorubicin) | MCF-7 | 0.06 - 0.09 |

These results indicate that this compound may possess significant antitumor activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Antimicrobial Properties

The antimicrobial activity of trifluoromethyl-pyridine derivatives has also been documented. In vitro studies have demonstrated that these compounds exhibit antibacterial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

| Concentration (mg/L) | Antibacterial Activity (%) |

|---|---|

| 100 | 57 |

| 50 | 54 |

| Control | 0 |

These findings suggest that the incorporation of a trifluoromethyl group can enhance the antimicrobial potency of pyridine derivatives .

The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways. For example, studies on similar compounds indicate that they may inhibit key enzymes involved in cancer progression or microbial growth .

Case Studies

- Antitumor Efficacy : A study evaluated a series of pyridine derivatives for their cytotoxicity against multiple cancer cell lines, revealing that modifications to the pyridine ring significantly influenced their IC50 values. Notably, the introduction of trifluoromethyl groups was associated with enhanced activity .

- Antimicrobial Screening : Another investigation focused on the antibacterial properties of a library of trifluoromethyl-pyridine compounds. The results indicated that certain structural modifications led to increased efficacy against resistant bacterial strains .

常见问题

Q. What are the key considerations for optimizing the synthesis of 2-amino-4-(trifluoromethyl)pyridine-3-acetonitrile?

- Methodological Answer : Synthesis optimization should focus on:

- Halogenation-Borylation-Cyanation Pathways : Start with halogenation of the pyridine core (e.g., bromination at position 5) followed by substitution with acetonitrile groups. Evidence from boronic acid syntheses suggests that palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce functional groups .

- Trifluoromethylation : Use reagents like TMSCF₃ or CF₃Cu for late-stage trifluoromethylation to avoid side reactions .

- Reaction Monitoring : Employ HPLC or LC-MS to track intermediates and optimize reaction time/temperature .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and NMR to verify substituent positions. For example, the acetonitrile group’s nitrile peak appears near 120 ppm in NMR .

- X-ray Crystallography : Resolve bond angles (e.g., C–C–N ≈ 116°) and confirm the trifluoromethyl group’s orientation .

- Mass Spectrometry : Confirm molecular weight (expected m/z ~246.18) with high-resolution MS .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer :

- Hydrolytic Sensitivity : The nitrile group may hydrolyze to amides in humid conditions. Store under inert gas (N₂/Ar) with molecular sieves .

- Thermal Decomposition : Differential Scanning Calorimetry (DSC) studies suggest stability up to 150°C; avoid prolonged heating above this threshold .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The trifluoromethyl group at position 4 creates steric bulk, reducing reactivity at adjacent positions. Use bulky ligands (e.g., XPhos) to enhance selectivity in palladium-catalyzed couplings .

- Electronic Effects : The electron-withdrawing trifluoromethyl and nitrile groups deactivate the pyridine ring. Activate the substrate via N-oxide formation or employ directing groups (e.g., pyridyl boronates) .

Q. What computational methods are effective for predicting the compound’s electronic properties and reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, DFT studies on similar pyridines show nitrile groups lower LUMO energy, favoring nucleophilic additions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction mechanisms (e.g., DMF vs. THF) to optimize solvent choice .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。